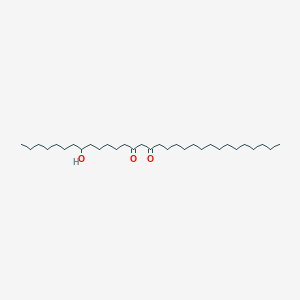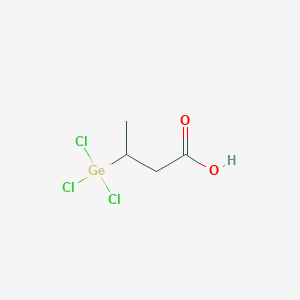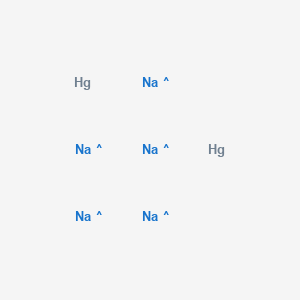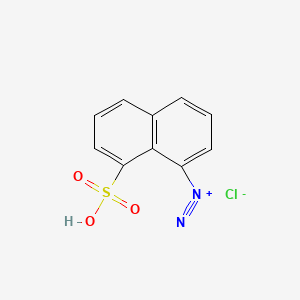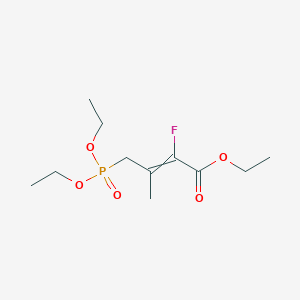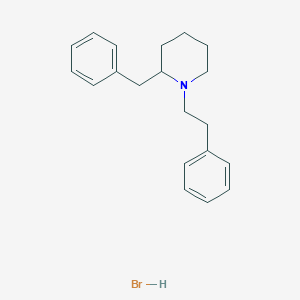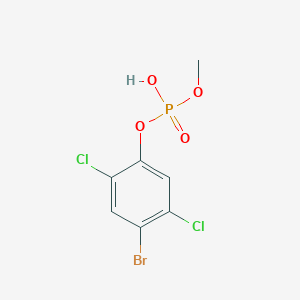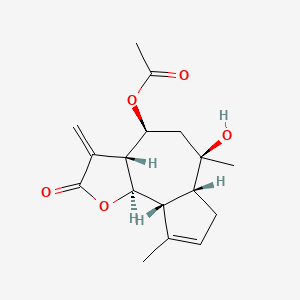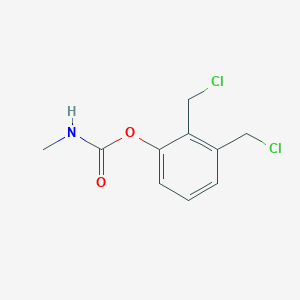
2,3-Bis(chloromethyl)phenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(chloromethyl)phenyl methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of two chloromethyl groups attached to the benzene ring and a methylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(chloromethyl)phenyl methylcarbamate typically involves the reaction of 2,3-dichlorotoluene with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Material: 2,3-Dichlorotoluene
Reagent: Methyl isocyanate
Conditions: The reaction is usually conducted in the presence of a catalyst, such as a tertiary amine, at elevated temperatures (around 80-100°C) to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(chloromethyl)phenyl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl groups, to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation: Aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
2,3-Bis(chloromethyl)phenyl methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(chloromethyl)phenyl methylcarbamate involves the inhibition of specific enzymes through the formation of a covalent bond with the active site. The carbamate group reacts with the serine residue in the enzyme’s active site, leading to the formation of a stable carbamoyl-enzyme complex. This inhibits the enzyme’s activity, which can be exploited for various biochemical applications.
Comparación Con Compuestos Similares
- 2,4-Bis(chloromethyl)phenyl methylcarbamate
- 2,5-Bis(chloromethyl)phenyl methylcarbamate
- 2,6-Bis(chloromethyl)phenyl methylcarbamate
Comparison: 2,3-Bis(chloromethyl)phenyl methylcarbamate is unique due to the specific positioning of the chloromethyl groups, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Propiedades
Número CAS |
22134-54-9 |
|---|---|
Fórmula molecular |
C10H11Cl2NO2 |
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
[2,3-bis(chloromethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13-10(14)15-9-4-2-3-7(5-11)8(9)6-12/h2-4H,5-6H2,1H3,(H,13,14) |
Clave InChI |
JVUBUJNDCLACKY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=CC(=C1CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


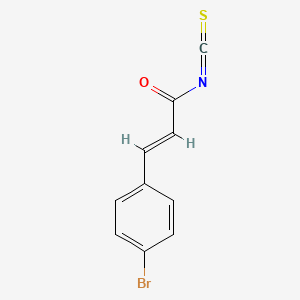

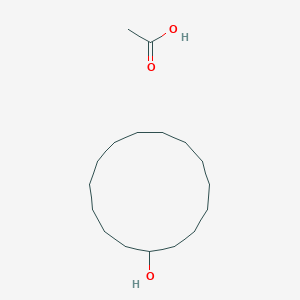

![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol](/img/structure/B14711222.png)
![1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid](/img/structure/B14711235.png)
